(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(tert-butylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-5-8(12(16)17)9(13)6-7/h4-6,16-17H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEGOSOYAHBPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NC(C)(C)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid typically involves the following steps:
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Formation of the Phenyl Ring Substituents: : The initial step involves the introduction of the tert-butylcarbamoyl group and the fluorine atom onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as tert-butyl isocyanate and fluorinating agents.
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Boronic Acid Formation: : The boronic acid group is introduced via a borylation reaction. This can be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where an aryl halide (e.g., bromide or iodide) reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The carbonyl group in the tert-butylcarbamoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of (4-(tert-Butylcarbamoyl)-2-hydroxyphenyl)boronic acid
Reduction: Formation of (4-(tert-Butylcarbinol)-2-fluorophenyl)boronic acid
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and affinity chromatography materials.
Medicine
In medicine, (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid has potential applications in drug discovery and development. Its unique structural features make it a candidate for the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, where its boronic acid functionality provides unique properties such as adhesion and chemical resistance.
Mechanism of Action
The mechanism of action of (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of boronate esters. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme and inhibit its activity.
Comparison with Similar Compounds
Positional Isomers
- (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid (CAS 874219-26-8): The tert-butylcarbamoyl group is at the meta position relative to fluorine. This isomer may exhibit altered electronic and steric properties, affecting reactivity in coupling reactions or target binding .
- (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid (CAS 874289-51-7): The carbamoyl group is at the para position relative to fluorine but on a differently numbered phenyl ring. Such variations can influence molecular symmetry and intermolecular interactions .
Substituent Variations
Antifungal and HDAC Inhibition
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrated potent inhibition of fungal histone deacetylase (HDAC) RPD3, with IC₅₀ values comparable to trichostatin A (1 µM vs. 1.5 µM). The tert-butylcarbamoyl analogue may exhibit enhanced target affinity due to increased hydrophobic interactions, though direct data are lacking .
- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid showed antiproliferative effects (IC₅₀: 0.2251 µM and 0.1969 µM, respectively). The target compound’s carbamoyl group could modulate cytotoxicity by altering intracellular trafficking or protein binding .
Solubility Challenges
- [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid and pyren-1-yl boronic acid precipitated in RPMI culture medium, limiting their in vitro evaluation. The tert-butylcarbamoyl group in the target compound may similarly reduce aqueous solubility, though its larger hydrophobic surface could exacerbate precipitation issues .
Physicochemical Properties
Water/Lipid Solubility
- The tert-butylcarbamoyl group likely exacerbates this trend .
- In contrast, methoxyethyl-substituted boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit better solubility due to polar ether linkages, highlighting the trade-off between hydrophobicity and functional group design .
Biological Activity
(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is a boronic acid derivative notable for its unique structural features, including a tert-butylcarbamoyl group and a fluorine atom on the phenyl ring. Its molecular formula is with a molecular weight of 239.05 g/mol. This compound is primarily recognized for its role in organic synthesis and potential applications in medicinal chemistry.
The biological activity of (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is largely attributed to its ability to interact with various biomolecules, particularly through the boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable candidate for designing enzyme inhibitors and studying protein-ligand interactions.
Applications in Drug Discovery
The compound serves as a building block in the synthesis of complex organic molecules and has potential applications in drug discovery. Its unique features may enhance the potency and selectivity of drug candidates targeting specific receptors or enzymes .
Case Studies
- Inhibition of Bruton's Tyrosine Kinase (BTK) : A study evaluated compounds containing the boronic acid moiety for their ability to inhibit BTK, an enzyme implicated in various cancers. The findings suggest that modifications to the boronic acid structure can significantly affect inhibitory potency.
- Enzyme Activity Probes : In biological research, (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid has been utilized as a probe to study enzyme activity and protein-ligand interactions. Its reactivity with nucleophiles during cross-coupling reactions enhances its utility in affinity chromatography and enzyme inhibition assays.
Comparative Analysis
The following table summarizes the structural features and unique aspects of several compounds related to (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid | Similar carbamoyl group; different fluorine position | Different reactivity profile due to fluorine's position |
| (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid | Similar structure; different substitution pattern | Potentially different biological activity |
| (4-Fluorophenyl)boronic acid | No carbamoyl group; only fluorinated phenyl | Lacks additional functional groups affecting reactivity |
Synthesis Methods
The synthesis of (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid typically involves several methods that allow for variations in substituents and functional groups. Common approaches include:
Q & A
Q. What are the recommended synthetic routes for preparing (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis. A validated protocol involves:
- Using tetrakis(triphenylphosphine)palladium(0) as the catalyst.
- Employing sodium carbonate as a base in a 1,2-dimethoxyethane/water solvent system under reflux (100–110°C) for 2 hours in an inert atmosphere .
- Purification via column chromatography or recrystallization.
Optimization Tips: - Increase ligand-to-palladium ratios to enhance catalytic activity.
- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .
Q. Which analytical techniques are most effective for characterizing this boronic acid derivative?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- Infrared (IR) Spectroscopy:
Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The ortho-fluorine group:
- Enhances electron-withdrawing effects , increasing boronic acid’s electrophilicity and accelerating transmetallation in Suzuki reactions.
- Stabilizes intermediates via hydrogen bonding with the palladium catalyst .
Experimental Validation: - Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring).
Q. What are the critical storage conditions to ensure long-term stability?
Methodological Answer:
- Store at 0–6°C under inert gas (N₂/Ar) to prevent hydrolysis of the boronic acid group .
- Use desiccants (e.g., silica gel) to avoid moisture absorption.
- Confirm stability via periodic 11B NMR to detect boroxine formation .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the structural and electronic properties of this compound?
Methodological Answer:
- Perform Density Functional Theory (DFT) calculations (e.g., using SPARTAN’14 ) to:
- Model geometry-optimized structures (bond angles, dihedral angles).
- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
- Compare computed IR/Raman spectra with experimental data to validate accuracy .
Q. How does fluorine substitution affect the acidity (pKa) of the boronic acid group?
Methodological Answer:
Q. What strategies resolve contradictions in reported pKa values for fluorinated boronic acids?
Methodological Answer:
Q. How can tautomeric equilibria between boronic acid and boroxine forms impact catalytic applications?
Methodological Answer:
Q. What experimental parameters optimize this compound’s use in hydroxyl group functionalization?
Methodological Answer:
- pH Control: Work in mildly acidic conditions (pH 5–6) to balance boronic acid activation and stability .
- Catalyst Screening: Test Pd(OAc)₂, PdCl₂, or NiCl₂ for cross-coupling efficiency.
- Substrate Scope: Evaluate steric effects using bulky tert-butylcarbamoyl groups in diastereoselective reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
